Beta-Amyloid peptides are produced through the proteolytic processing of amyloid precursor protein by secretases. The primary enzymes involved in this process are beta-site amyloid precursor protein cleaving enzyme 1 and gamma-secretase, which sequentially cleave the amyloid precursor protein to generate various lengths of amyloid beta peptides, including Beta-Amyloid (15-23) .
Beta-Amyloid (15-23) is classified as a neuropeptide and is part of a larger family of amyloid beta peptides, which are categorized based on their length (e.g., Aβ40, Aβ42). It is recognized for its role in the pathogenesis of Alzheimer's disease due to its ability to aggregate and form fibrils that contribute to neurotoxicity and synaptic dysfunction .
The synthesis of Beta-Amyloid (15-23) typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids. Each coupling reaction is monitored for efficiency, often using qualitative ninhydrin tests to confirm successful coupling.
Beta-Amyloid (15-23) has a specific sequence that contributes to its propensity to form beta-sheet structures, which are crucial for its aggregation properties. The molecular formula can be represented as , with a molecular weight of approximately 651.41 g/mol.
The structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and circular dichroism spectroscopy, which provide insights into its secondary structure and folding characteristics .
Beta-Amyloid (15-23) participates in several chemical reactions that lead to its aggregation into oligomers and fibrils. These reactions are influenced by environmental factors such as pH, ionic strength, and the presence of metal ions.
The mechanism by which Beta-Amyloid (15-23) exerts neurotoxic effects involves its aggregation into soluble oligomers that disrupt synaptic function and induce neuronal apoptosis. These aggregates can interfere with cellular signaling pathways and promote oxidative stress within neurons.
Studies indicate that oligomers formed from Beta-Amyloid can bind to neuronal membranes, leading to alterations in membrane integrity and function . In particular, interactions with gangliosides on neuronal surfaces have been implicated in mediating these toxic effects.
Beta-Amyloid (15-23) is typically encountered as a white powder when lyophilized. It is soluble in aqueous solutions at physiological pH but may precipitate under certain conditions conducive to aggregation.
Beta-Amyloid (15-23) has several applications in scientific research:
Amyloid precursor protein (APP) undergoes proteolytic processing via two mutually exclusive pathways:
Table 1: Key Features of APP Processing Pathways
Parameter | Amyloidogenic Pathway | Non-Amyloidogenic Pathway |
---|---|---|
Initiating Enzyme | BACE1 | α-Secretase (ADAM10/17) |
Primary Products | C99 fragment → Aβ peptides | sAPPα + C83 fragment |
Aβ(15-23) Yield | High | None (cleavage within Aβ15) |
Cellular Location | Endosomes/Trans-Golgi Network | Plasma Membrane |
Biological Role | Pathogenic Aβ generation | Neuroprotection |
Gamma-secretase cleavage of C99 is processive, generating Aβ fragments of varying lengths (e.g., Aβ40, Aβ42). Aβ(15-23) derives from:
Table 2: Gamma-Secretase-Dependent Aβ Fragments
Aβ Fragment | Cleavage Sites | Relative Abundance | Pathogenic Association |
---|---|---|---|
Aβ(1-40) | Val40-Ile41 | 70–80% | Low aggregation |
Aβ(15-23) | Lys16-Leu17 (α-site) + γ-processivity | Moderate | Oligomer stabilization |
Aβ(1-42) | Ala42-Thr43 | 5–10% | High aggregation |
Aβ(11-40) | Glu11-Val12 (β'-site) | Minor | Unknown |
Aβ(15-23) exhibits distinct biophysical properties compared to other fragments:
Table 3: Pathogenicity of Truncated Aβ Isoforms
Isoform | Core Domain | Aggregation Rate | Toxicity Mechanism | Role in AD Pathology |
---|---|---|---|---|
Aβ(15-23) | KLVFFAEDVG | Moderate | Membrane pore formation | Oligomer stabilization |
Aβ(1-42) | DAEFRHDSG | High | Fibril-driven inflammation | Plaque core |
Aβ(11-40) | EVHHQKLVFF | Low | Unknown | Minimal |
Aβ(17-42) | LVFFAEDVGSN | High | Tau hyperphosphorylation | Neurofibrillary tangle synergy |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7